molecular formula C18H14N2O2S B2839435 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile CAS No. 912288-44-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2839435
CAS No.: 912288-44-9
M. Wt: 322.38
InChI Key: NXZFFFBXXILHEW-UKTHLTGXSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone, followed by a Knoevenagel condensation with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction conditions may include refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve appropriate solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may study its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities may be evaluated through in vitro and in vivo studies.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique chemical properties could be leveraged to create materials with specific functionalities or performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile include other benzothiazole derivatives, such as:

  • 2-(1,3-benzothiazol-2-yl)phenol
  • 2-(1,3-benzothiazol-2-yl)aniline
  • 2-(1,3-benzothiazol-2-yl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzothiazole moiety with a dimethoxyphenyl group and a nitrile functionality. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-15-8-7-12(10-16(15)22-2)9-13(11-19)18-20-14-5-3-4-6-17(14)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFFFBXXILHEW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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